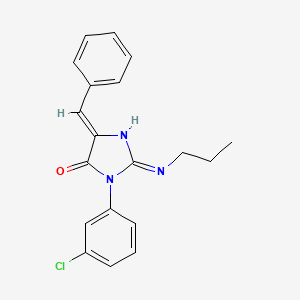![molecular formula C23H26N6O B13377602 (4Z)-2-[4-(1-adamantyl)phenyl]-5-methyl-4-[(1,2,4-triazol-4-ylamino)methylidene]pyrazol-3-one](/img/structure/B13377602.png)
(4Z)-2-[4-(1-adamantyl)phenyl]-5-methyl-4-[(1,2,4-triazol-4-ylamino)methylidene]pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1-Adamantyl)phenyl]-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a unique structure combining adamantyl, phenyl, triazole, and pyrazolone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-adamantyl)phenyl]-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common route includes:
Formation of the Adamantyl-Phenyl Intermediate: This step involves the alkylation of a phenyl ring with an adamantyl group using 1-adamantanol and a suitable catalyst.
Synthesis of the Triazole Moiety: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Coupling of Intermediates: The adamantyl-phenyl intermediate is then coupled with the triazole derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(1-Adamantyl)phenyl]-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[4-(1-Adamantyl)phenyl]-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(1-adamantyl)phenyl]-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, enhancing binding affinity, while the triazole and pyrazolone moieties contribute to the compound’s electronic properties, facilitating interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Adamantyl)-4-methylphenol: Shares the adamantyl and phenyl groups but lacks the triazole and pyrazolone moieties.
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: Contains the triazole ring but differs in the substitution pattern and lacks the adamantyl group.
Uniqueness
2-[4-(1-Adamantyl)phenyl]-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the triazole and pyrazolone rings provide versatile sites for chemical modifications and interactions with biological targets.
Propiedades
Fórmula molecular |
C23H26N6O |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
2-[4-(1-adamantyl)phenyl]-5-methyl-4-[(E)-1,2,4-triazol-4-yliminomethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H26N6O/c1-15-21(12-26-28-13-24-25-14-28)22(30)29(27-15)20-4-2-19(3-5-20)23-9-16-6-17(10-23)8-18(7-16)11-23/h2-5,12-14,16-18,27H,6-11H2,1H3/b26-12+ |
Clave InChI |
KFRCUUGLKNCCFL-RPPGKUMJSA-N |
SMILES isomérico |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)/C=N/N6C=NN=C6 |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C=NN6C=NN=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile](/img/structure/B13377530.png)
![3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B13377554.png)

![(5Z)-2-(4-chloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377565.png)
![2-amino-3-{[3-(trifluoromethyl)phenyl]diazenyl}-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B13377567.png)
![(5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13377574.png)
![(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate](/img/structure/B13377576.png)
![14-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B13377577.png)
![3-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13377581.png)
![N-[(3-methylthiophen-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine](/img/structure/B13377582.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B13377588.png)
![(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B13377596.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one](/img/structure/B13377604.png)
![N-(2-bromophenyl)-N'-[(5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydro-3(2H)-pyridinylidene)methyl]urea](/img/structure/B13377605.png)
